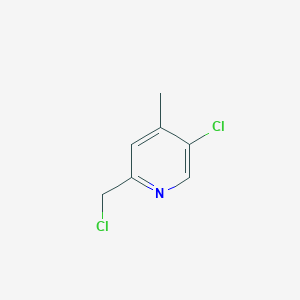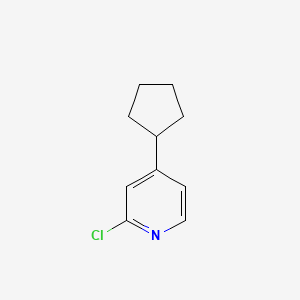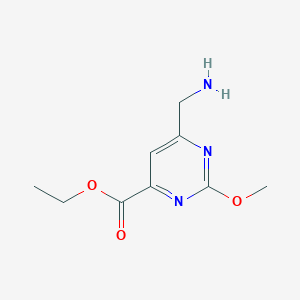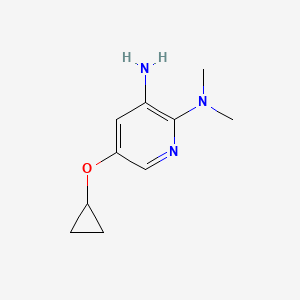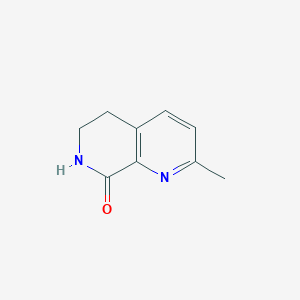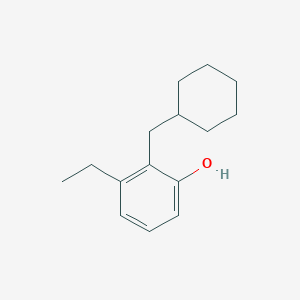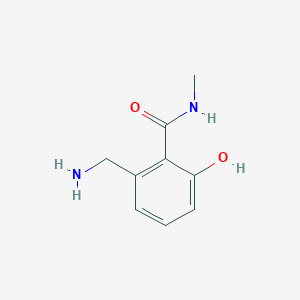
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole is an organoboron compound that features a pyridine ring substituted with an oxazole ring and a dioxaborolane group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases and Acids: Employed in substitution and cyclization reactions to control the reaction environment.
Oxidizing and Reducing Agents: Utilized to convert the compound into different oxidation states.
Major Products
Boronic Acids: Formed through oxidation reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with hydroxyl and amino groups, making it a versatile ligand in coordination chemistry . The compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)oxazole is unique due to its combination of a pyridine ring, oxazole ring, and dioxaborolane group. This structure imparts high stability and reactivity, making it suitable for a wide range of applications in organic synthesis, biological research, and material science .
Propiedades
Fórmula molecular |
C14H17BN2O3 |
|---|---|
Peso molecular |
272.11 g/mol |
Nombre IUPAC |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11(17-9-10)12-16-7-8-18-12/h5-9H,1-4H3 |
Clave InChI |
UJHAWKSIAUYNSW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=NC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


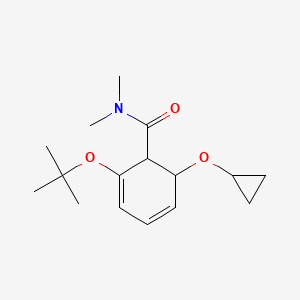

![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
